molecular formula C17H21NO4S B1207289 N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-4-methoxybenzenesulfonamide

N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-4-methoxybenzenesulfonamide

Cat. No. B1207289
M. Wt: 335.4 g/mol
InChI Key: NGWJQCDRHNFCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-4-methoxybenzenesulfonamide is a monoterpenoid.

Scientific Research Applications

Photodynamic Therapy Application

N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-4-methoxybenzenesulfonamide shows potential in photodynamic therapy (PDT) for cancer treatment. A study focusing on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups highlighted their high singlet oxygen quantum yield, which is crucial for Type II photosensitizers in PDT. These compounds exhibit strong fluorescence properties and are deemed suitable for cancer treatment using PDT methods (Pişkin, Canpolat, & Öztürk, 2020).

Synthetic Routes and Molecular Properties

The chemical compound has been utilized in synthesizing KN-93, a known inhibitor of Ca2+/Calmoduline-dependent Protein Kinase II. This illustrates the compound's role in developing significant biochemical inhibitors, contributing to research in molecular biology and pharmacology (Bruno et al., 2010).

Electrochemical and Spectroelectrochemical Properties

Studies involving the synthesis and characterization of novel peripherally octa-substituted metallophthalocyanines utilized derivatives of this compound. These studies contribute to understanding the electrochemical and spectroelectrochemical properties of such compounds, which are valuable in the field of material sciences and electrochemistry (Kantekin et al., 2015).

Anticancer and Antifungal Activities

Research on novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides, which are synthesized using this compound, demonstrated significant anti-HIV and antifungal activities. This highlights its role in developing potential therapeutic agents for infectious diseases (Zareef et al., 2007).

Gene Expression Relationship in Antitumor Sulfonamides

The compound's derivatives have been used to study the relationship between structure and gene expression in antitumor sulfonamides. These studies provide insights into the pharmacophore structure and drug-sensitive cellular pathways, which are crucial for developing effective cancer therapeutics (Owa et al., 2002).

properties

Molecular Formula

C17H21NO4S

Molecular Weight

335.4 g/mol

IUPAC Name

N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C17H21NO4S/c1-11(2)15-10-16(12(3)9-17(15)19)18-23(20,21)14-7-5-13(22-4)6-8-14/h5-11,18-19H,1-4H3

InChI Key

NGWJQCDRHNFCSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(C=C2)OC)C(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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